tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol . It is characterized by the presence of a piperazine ring substituted with a formylpyridine group and a tert-butyl ester. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to exhibit antibacterial activities against gram-positive strains (staphylococcus aureus and bacillus subtilis) and gram-negative strains (escherichia coli and pseudomonas aeruginosa) .
Biochemical Pathways
Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on its potential antibacterial activity , it may lead to bacterial cell death by disrupting essential cellular processes.
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate: plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, altering their catalytic activity. It also binds to proteins, affecting their conformation and stability. These interactions are crucial for understanding the biochemical pathways in which this compound is involved .
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways, leading to changes in cellular responses. It also affects gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, influencing the production and utilization of metabolites .
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their activity. This compound also interacts with proteins, altering their conformation and function. These interactions lead to changes in gene expression and cellular responses. For instance, by binding to transcription factors, it can modulate the transcription of specific genes, leading to changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and cellular responses. At high doses, it can be toxic, leading to adverse effects on cellular function and overall health. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit or activate metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the metabolic pathways in which this compound is involved and its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are essential for its activity and function. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions are crucial for understanding the compound’s localization and its effects on cellular function .
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a crucial role in directing this compound to its specific subcellular locations. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its overall impact on cellular function .
Preparation Methods
The synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 2-bromopyridine-5-carbaldehyde with 1-BOC-piperazine . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts , organic solvents , and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Comparison with Similar Compounds
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate: This compound has an amino group instead of a formyl group, leading to different reactivity and applications.
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This compound has a bromoethyl group, which makes it useful in different substitution reactions.
Properties
IUPAC Name |
tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETKWTAEPIGRLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594525 |
Source
|
Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479226-10-3 |
Source
|
Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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